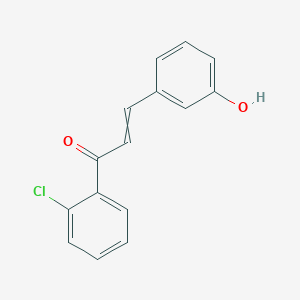
1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for mixing and temperature control can further improve the consistency and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield dihydrochalcones using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Substituted chalcones with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one can be compared with other chalcones such as:
1-(2-Hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a chlorine atom, which may affect its reactivity and biological activity.
1-(2-Methoxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one: Contains a methoxy group, which can influence its solubility and interaction with biological targets.
1-(2-Nitrophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one:
Propiedades
Número CAS |
609815-16-9 |
|---|---|
Fórmula molecular |
C15H11ClO2 |
Peso molecular |
258.70 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO2/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(17)10-11/h1-10,17H |
Clave InChI |
KDJCZHJBQBIHPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



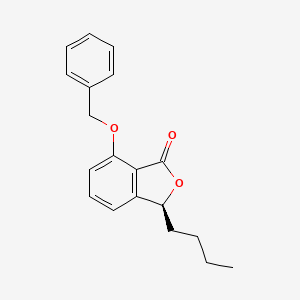
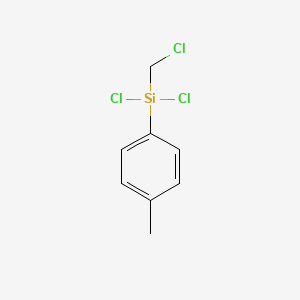
![Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B12594841.png)
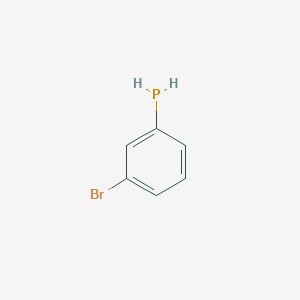
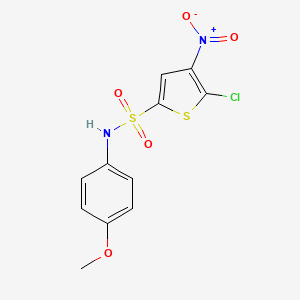

![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene](/img/structure/B12594862.png)
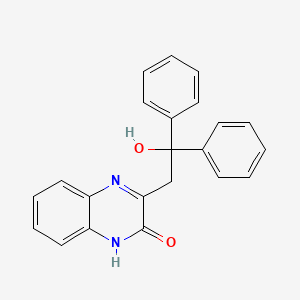
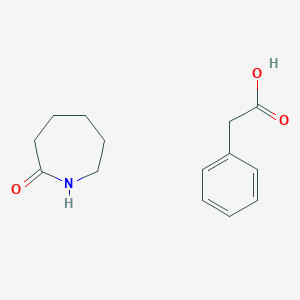
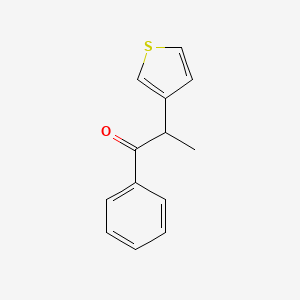
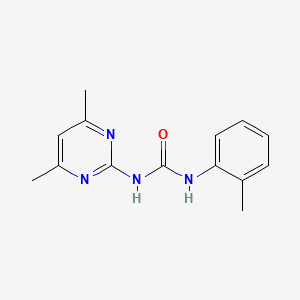

![3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12594918.png)
